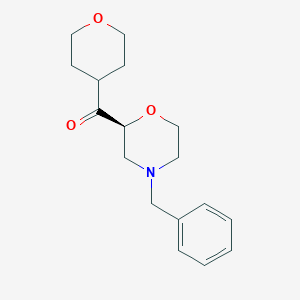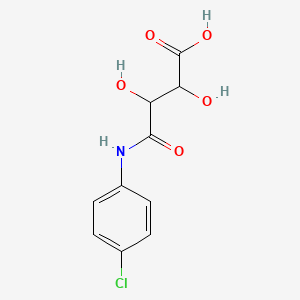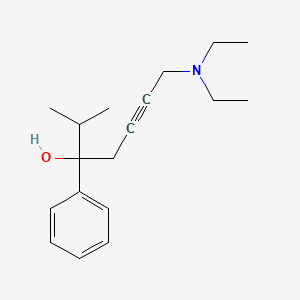![molecular formula C15H25NO4S B13367482 N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide is a chemical compound with the molecular formula C14H23NO4S. This compound is characterized by the presence of a benzenesulfonamide group substituted with a hydroxymethylpropyl group and a pentyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide typically involves the reaction of 4-(pentyloxy)benzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pentyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-[1-(carboxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide.
Reduction: Formation of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenamine.
Substitution: Formation of N-[1-(hydroxymethyl)propyl]-4-(alkoxy)benzenesulfonamide.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide
- N-[1-(hydroxymethyl)propyl]-4-methoxybenzenesulfonamide
- N-[1-(hydroxymethyl)propyl]-2-naphthalenesulfonamide
Uniqueness
N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds. Additionally, the pentyloxy group may influence the compound’s biological activity and its interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H25NO4S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N-(1-hydroxybutan-2-yl)-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-3-5-6-11-20-14-7-9-15(10-8-14)21(18,19)16-13(4-2)12-17/h7-10,13,16-17H,3-6,11-12H2,1-2H3 |
Clé InChI |
DFKXCIOTYJAQEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)

![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)


![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)
